4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine is a chemical compound with the molecular formula and a molecular weight of 331.23 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural features that enhance biological activity. The compound's IUPAC name is 4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine, and it is categorized under thiazole derivatives, which are known for various biological activities including antimicrobial and anticancer properties .
The synthesis of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine typically involves a multi-step process:
While specific industrial production methods are not widely documented, large-scale synthesis typically mirrors laboratory methods but employs optimized reaction conditions and catalysts to improve yield and purity.
The molecular structure of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine features a thiazole ring linked to a biphenyl moiety. The presence of the bromine atom on one of the phenyl rings contributes to the compound's reactivity and biological properties.
InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18)
The InChI key for this compound is LOWLBQYVCRNFPN-UHFFFAOYSA-N
, which serves as a unique identifier for chemical substances in databases like PubChem .
4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine can undergo several types of chemical reactions:
The mechanism of action for 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine primarily relates to its interactions at the molecular level with biological targets. Studies indicate that thiazole derivatives often exhibit antimicrobial and anticancer activities through mechanisms such as:
Quantitative data on binding affinities and inhibitory concentrations are essential for understanding these mechanisms fully .
The physical properties of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine include:
Chemical properties include:
The primary applications of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine include:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6